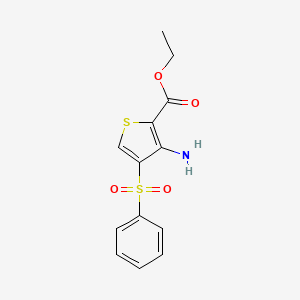

Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate

Beschreibung

Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is a thiophene-based derivative featuring an amino group at position 3, a phenylsulfonyl substituent at position 4, and an ethyl ester at position 2. The phenylsulfonyl group (electron-withdrawing) and amino group (electron-donating) create a polarized electronic environment, influencing reactivity and intermolecular interactions.

Eigenschaften

Molekularformel |

C13H13NO4S2 |

|---|---|

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

ethyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C13H13NO4S2/c1-2-18-13(15)12-11(14)10(8-19-12)20(16,17)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |

InChI-Schlüssel |

FWDLUHOEWMKEIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Esterification: The ethyl ester group is formed by esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target. The thiophene ring can participate in π-π interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity and Electronic Effects

Key structural analogs differ in substituents at positions 3, 4, and 5 of the thiophene ring, which modulate electronic and steric properties:

Key Observations :

- Amino Group Positioning: 3-Amino substitution (target compound) vs. 2-amino () alters conjugation and hydrogen-bonding capabilities .

Physicochemical and Crystallographic Properties

- Crystal Packing: The bromo-cyano derivative () forms a monoclinic system with intermolecular hydrogen bonds (2.554 Å), similar to the planar structure of its precursor .

- Hydrophobicity : Cyclohexylphenyl-substituted analogs () exhibit reduced aqueous solubility compared to the target compound’s phenylsulfonyl group .

Research Implications

- Drug Design : The phenylsulfonyl group in the target compound may improve binding to polar enzyme pockets compared to sulfanyl or alkyl substituents.

- Synthetic Optimization : Low yields in Petasis reactions () suggest room for improvement via catalyst screening or solvent optimization .

Biologische Aktivität

Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate features a thiophene ring, an amino group, and a phenylsulfonyl moiety. The presence of these functional groups contributes to its biological activity by enhancing binding affinities with various biological targets.

The mechanism of action of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is multifaceted:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Anticancer Properties : The phenylsulfonyl group may enhance the compound's ability to interact with specific enzymes or receptors involved in cancer cell proliferation. It has been suggested that this compound may act as an inhibitor of protein kinase B (Akt), which plays a critical role in cancer cell survival and proliferation .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate can induce apoptosis in various cancer cell lines. The following table summarizes findings related to its anticancer effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via Akt inhibition |

| MCF-7 (breast cancer) | 10 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 20 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

- Case Study on Antimicrobial Resistance : A recent study investigated the use of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate as a potential treatment for antibiotic-resistant infections. The compound was effective in reducing bacterial load in infected animal models, suggesting its utility in combating resistant strains.

- Clinical Trials for Cancer Treatment : Ongoing clinical trials are assessing the efficacy of this compound in patients with advanced cancer. Preliminary results indicate promising responses, particularly among patients with tumors expressing high levels of Akt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.